4-(5-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
4-(5-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a piperidine ring attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-pyrazol-3-yl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1-phenyl-2-pyrazolin-5-one can be prepared by reacting acetylacetone with phenylhydrazine under acidic conditions.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with piperidine. This can be achieved through nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic carbon on the piperidine ring, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid derivative.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.
Major Products
Oxidation: 4-(5-carboxy-1H-pyrazol-3-yl)piperidine.
Reduction: 4-(5-methyl-1,2-dihydro-1H-pyrazol-3-yl)piperidine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(5-methyl-1H-pyrazol-3-yl)piperidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory, analgesic, and antipyretic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these materials.
Mechanism of Action
The mechanism by which 4-(5-methyl-1H-pyrazol-3-yl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group at the 5-position of the pyrazole ring.
4-(5-ethyl-1H-pyrazol-3-yl)piperidine: Contains an ethyl group instead of a methyl group at the 5-position.
4-(5-methyl-1H-pyrazol-3-yl)morpholine: Features a morpholine ring instead of a piperidine ring.
Uniqueness
4-(5-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both a methyl-substituted pyrazole ring and a piperidine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-(5-methyl-1H-pyrazol-3-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
SYXPRJXSVOCVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2CCNCC2 |
Origin of Product |
United States |
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